7-Phenyl-5-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
7-Phenyl-5-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound features a triazole ring fused to a pyrimidine ring, with phenyl and p-tolyl substituents at specific positions, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Phenyl-5-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with a suitable β-diketone in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the triazolopyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Additionally, the selection of solvents and catalysts that are environmentally friendly and cost-effective is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
7-Phenyl-5-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the triazolopyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazolopyrimidine oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules.
Biology: It has shown promise as an antimicrobial and antiviral agent.
Medicine: Research has indicated potential neuroprotective and anti-inflammatory properties.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 7-Phenyl-5-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes and modulate signaling pathways involved in inflammation and cell proliferation . The compound’s ability to bind to these targets is attributed to its unique structural features, which allow for specific interactions with active sites.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with notable biological activities.
1,2,4-Triazolopyrimidines: A broader class of compounds with diverse pharmacological properties.
Uniqueness
7-Phenyl-5-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
CAS No. |
300393-27-5 |
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Molecular Formula |
C18H16N4 |
Molecular Weight |
288.3 g/mol |
IUPAC Name |
5-(4-methylphenyl)-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C18H16N4/c1-13-7-9-14(10-8-13)16-11-17(15-5-3-2-4-6-15)22-18(21-16)19-12-20-22/h2-12,17H,1H3,(H,19,20,21) |
InChI Key |
OZJZEAJMAKJHAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(N3C(=NC=N3)N2)C4=CC=CC=C4 |
Origin of Product |
United States |
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